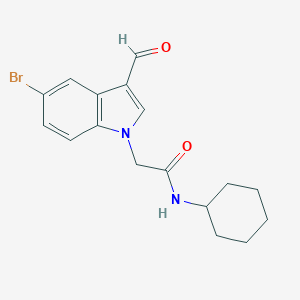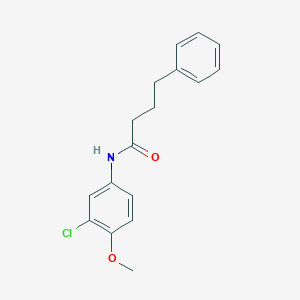![molecular formula C23H27ClN4O6 B297534 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297534.png)
2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
作用機序
The mechanism of action of compound X is not fully understood. However, it is believed that it works by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of cellular function, ultimately leading to the death of cancer cells or the reduction of inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to reduce inflammation in various diseases. In addition, it has been shown to inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using compound X in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a valuable tool for studying the mechanisms involved in cancer and inflammation. However, one of the limitations of using compound X is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on compound X. One area of research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Another area of research could focus on studying the mechanism of action of compound X to gain a better understanding of how it works. Additionally, future research could focus on exploring the potential applications of compound X in other fields, such as antimicrobial therapy.
合成法
The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-methoxybenzaldehyde with 2,4-dihydroxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with 3-chloro-2-methylaniline to form an imine. The imine is then reacted with ethyl oxalyl chloride to form a hydrazone. The final step involves the reaction of the hydrazone with 3-methoxypropylamine and acetic anhydride to form compound X.
科学的研究の応用
Compound X has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. In addition, compound X has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of various bacteria and fungi.
特性
製品名 |
2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide |
|---|---|
分子式 |
C23H27ClN4O6 |
分子量 |
490.9 g/mol |
IUPAC名 |
N//'-[(E)-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-(3-methoxypropyl)oxamide |
InChI |
InChI=1S/C23H27ClN4O6/c1-15-17(24)6-4-7-18(15)27-21(29)14-34-19-9-8-16(12-20(19)33-3)13-26-28-23(31)22(30)25-10-5-11-32-2/h4,6-9,12-13H,5,10-11,14H2,1-3H3,(H,25,30)(H,27,29)(H,28,31)/b26-13+ |
InChIキー |
REYXDZZFIZNOAV-LGJNPRDNSA-N |
異性体SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NCCCOC)OC |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NCCCOC)OC |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NCCCOC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)




![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![3-cyclohexyl-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297472.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)